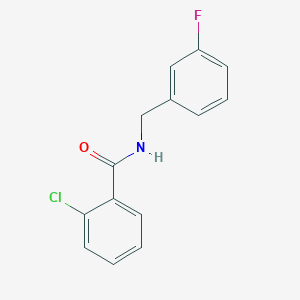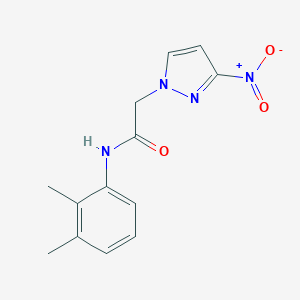![molecular formula C20H18IN7OS B331722 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE](/img/structure/B331722.png)
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of benzotriazole and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include allyl bromide, benzotriazole, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzotriazole rings.
Substitution: The allyl and iodophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Wirkmechanismus
The mechanism of action of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole and triazole rings can participate in hydrogen bonding and π-π stacking interactions, which facilitate binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Uniqueness
What sets 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE apart is the presence of the iodophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H18IN7OS |
|---|---|
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C20H18IN7OS/c1-2-11-27-18(12-28-17-6-4-3-5-16(17)23-26-28)24-25-20(27)30-13-19(29)22-15-9-7-14(21)8-10-15/h2-10H,1,11-13H2,(H,22,29) |
InChI-Schlüssel |
UHNJOEHRJYMNAR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)CN3C4=CC=CC=C4N=N3 |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)CN3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331639.png)
![4-{2-[(2-bromobenzyl)oxy]benzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331642.png)
![Isopropyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B331643.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331644.png)
![2-(2-bromophenyl)-4-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331646.png)

![4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331651.png)
![4-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331654.png)
![N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331655.png)
![4-{2-[(2-bromobenzyl)oxy]benzylidene}-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331657.png)


![Methyl 2-{[(4-iodophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331662.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331663.png)
